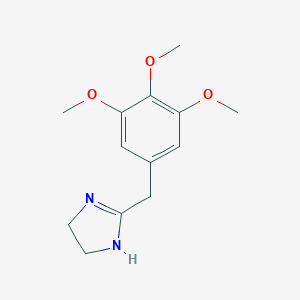
Benzaldehyde N,N-dimethylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde N,N-dimethylhydrazone is an organic compound with the molecular formula C9H12N2. It is a semi-solid yellow compound with a melting point of approximately 88°C. This compound is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Benzaldehyde N,N-dimethylhydrazone can be synthesized through the reaction of benzaldehyde with N,N-dimethylhydrazine. The reaction typically involves dissolving benzaldehyde and N,N-dimethylhydrazine in an organic solvent such as ethanol, followed by the addition of a base like sodium carbonate. The mixture is then heated under reflux conditions for several hours until the reaction is complete . The product can be purified by recrystallization or solvent evaporation techniques.
Analyse Chemischer Reaktionen
Benzaldehyde N,N-dimethylhydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Wissenschaftliche Forschungsanwendungen
Benzaldehyde N,N-dimethylhydrazone has several scientific research applications In chemistry, it is used as a reagent for the synthesis of various organic compounds In biology, it is employed in the study of enzyme mechanisms and as a probe for detecting aldehyde groups in biomoleculesIn industry, it is used in the production of fragrances, flavors, and other fine chemicals .
Wirkmechanismus
The mechanism of action of Benzaldehyde N,N-dimethylhydrazone involves its interaction with specific molecular targets and pathways. It can form covalent bonds with aldehyde groups in biomolecules, leading to the formation of stable hydrazone derivatives. This interaction can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde N,N-dimethylhydrazone can be compared with other similar compounds such as benzaldehyde, benzyl alcohol, and benzoic acid. While benzaldehyde is a simple aromatic aldehyde, this compound is a more complex derivative with additional functional groups. Benzyl alcohol and benzoic acid are oxidation products of benzaldehyde, and they have different chemical properties and applications. The uniqueness of this compound lies in its ability to form stable hydrazone derivatives, which makes it valuable in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
1075-70-3 |
|---|---|
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
N-[(Z)-benzylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C9H12N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8- |
InChI-Schlüssel |
IXEGSTUUYSHYCN-NTMALXAHSA-N |
SMILES |
CN(C)N=CC1=CC=CC=C1 |
Isomerische SMILES |
CN(C)/N=C\C1=CC=CC=C1 |
Kanonische SMILES |
CN(C)N=CC1=CC=CC=C1 |
Key on ui other cas no. |
1075-70-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical reaction involving Benzaldehyde N,N-dimethylhydrazone discussed in the research?
A1: The research investigates the reaction of this compound with 4-Oxo-2-pentafluorophenoxy-5,6-benzo-1,3,2-dioxaphosphorinane. [] This reaction results in the formation of 4-Dimethylamino-2,5-dioxo-2-pentafluorophenoxy-3-phenyldihydro-6,7-benzo-1,4,2-oxazaphosphepine. The study focuses on the preparation and determination of the spatial structure of this resulting compound. []
Q2: Is there information available about the spectroscopic data for this compound in this research?
A2: Unfortunately, the provided abstract does not contain specific spectroscopic data like molecular formula, weight, or specific spectroscopic details for this compound. [] Further research beyond this article would be needed to obtain that information.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


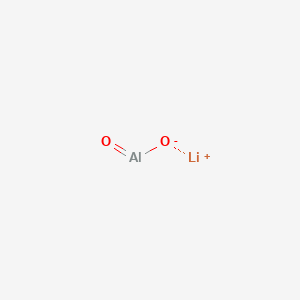




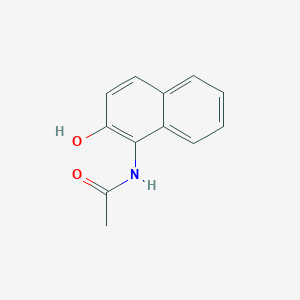
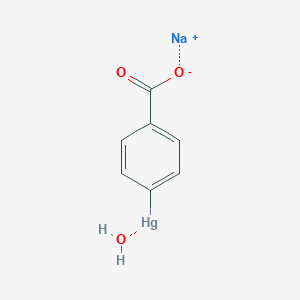


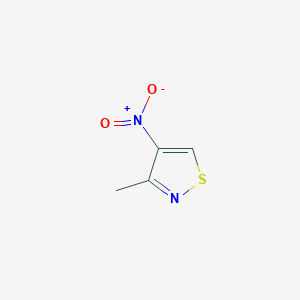

![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)

